molecular formula C12H9O3- B13725992 4-Methoxynaphthalene-1-carboxylate

4-Methoxynaphthalene-1-carboxylate

Cat. No.: B13725992
M. Wt: 201.20 g/mol
InChI Key: WRQHSQDGYYDRMX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxynaphthalene-1-carboxylate can be synthesized from 4-methoxy-1-naphthaldehyde through a series of reactions involving sodium chlorite, sodium phosphate monobasic monohydrate, and 2-methyl-2-butene . The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO and methanol.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, naphthols, and various substituted naphthalene derivatives .

Scientific Research Applications

4-Methoxynaphthalene-1-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxynaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as β3 adrenergic receptors. It acts as an agonist, binding to these receptors and activating them, which in turn triggers downstream signaling pathways that lead to physiological effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxy-1-naphthoic acid
  • 4-Methoxy-α-naphthoic acid
  • 4-Methoxy-1-naphthalenecarboxylic acid

Comparison: 4-Methoxynaphthalene-1-carboxylate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain receptors and can undergo a broader range of chemical reactions .

Properties

IUPAC Name

4-methoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQHSQDGYYDRMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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